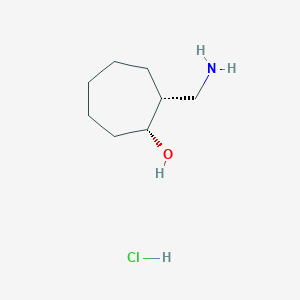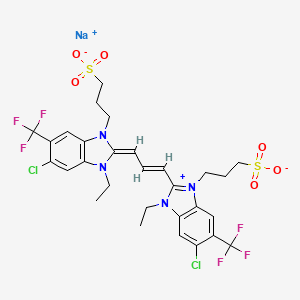
N,N'-Ethylenebis(hydracrylamide) dimesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE is a chemical compound with the molecular formula C10H20N2O8S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE include other sulfonyl-containing amides and esters. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Properties
CAS No. |
36647-70-8 |
|---|---|
Molecular Formula |
C10H20N2O8S2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-[2-(3-methylsulfonyloxypropanoylamino)ethylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C10H20N2O8S2/c1-21(15,16)19-7-3-9(13)11-5-6-12-10(14)4-8-20-22(2,17)18/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
NIQIVJFGLNOOMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC(=O)NCCNC(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)





![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)
